

chemical structure and physical properties of 1-Bromopentadecane-1-¹³C

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Compound of Interest

Compound Name: 1-Bromopentadecane-1-¹³C

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An In-depth Technical Guide to 1-Bromopentadecane-1-¹³C

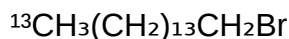
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthetic methodologies pertinent to 1-Bromopentadecane-1-¹³C. This isotopically labeled long-chain alkyl halide serves as a valuable building block in organic synthesis, particularly in tracer studies and as a precursor for introducing a ¹³C-labeled pentadecyl chain in the development of novel therapeutic agents and research probes.

Chemical Structure and Identification

1-Bromopentadecane-1-¹³C is a saturated, long-chain alkyl halide distinguished by the isotopic enrichment of carbon-13 at the first position of the pentadecane chain. This specific labeling allows for non-destructive tracking and analysis in various chemical and biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure:



The structure consists of a fifteen-carbon straight chain with a bromine atom attached to the ^{13}C -labeled terminal carbon.

Physicochemical Properties

The physical and chemical properties of 1-Bromopentadecane-1- ^{13}C are nearly identical to its unlabeled counterpart, 1-Bromopentadecane. The slight increase in molecular weight due to the ^{13}C isotope has a negligible effect on its bulk physical properties.

Property	Value	Reference
CAS Number	2708283-81-0	[1]
Molecular Formula	$^{13}\text{C}^{12}\text{C}_{14}\text{H}_{31}\text{Br}$	[2]
Molecular Weight	292.31 g/mol	[2]
Appearance	Colorless Liquid	[1]
Isotopic Enrichment	Typically ≥ 99 atom % ^{13}C	[1][3]
Chemical Purity	$\geq 95\%$	[2][3]

Physical Properties of Unlabeled 1-Bromopentadecane:

Property	Value	Reference
CAS Number	629-72-1	[3]
Melting Point	17-19 °C	[4]
Boiling Point	159-160 °C at 5 mmHg	[4]
Density	1.005 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.461	[4]

Experimental Protocols

The synthesis of 1-Bromopentadecane-1- ^{13}C involves the conversion of a ^{13}C -labeled precursor, typically 1-pentadecanol-1- ^{13}C , into the corresponding bromoalkane. Several

established methods for the bromination of primary alcohols can be adapted for this purpose. Below are detailed methodologies for three common approaches.

Method 1: Synthesis via Hydrogen Bromide

This is a classic and straightforward method for converting primary alcohols to alkyl bromides.

Materials:

- 1-Pentadecanol-1-¹³C
- 48% aqueous Hydrobromic acid (HBr)
- Concentrated Sulfuric acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃) solution, saturated
- Anhydrous Magnesium sulfate (MgSO₄)
- Dichloromethane (CH₂Cl₂)
- Distilled water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Pentadecanol-1-¹³C (1 equivalent) and 48% aqueous HBr (2-3 equivalents).
- Slowly add concentrated H₂SO₄ (catalytic amount, ~0.2 equivalents) to the stirring mixture. The addition is exothermic and should be done cautiously in an ice bath.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Add dichloromethane to extract the organic product.

- Wash the organic layer sequentially with distilled water, saturated NaHCO_3 solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude 1-Bromopentadecane-1- ^{13}C .
- Purify the product by vacuum distillation or column chromatography on silica gel.

Method 2: Synthesis using Phosphorus Tribromide

Phosphorus tribromide (PBr_3) is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides.

Materials:

- 1-Pentadecanol-1- ^{13}C
- Phosphorus tribromide (PBr_3)
- Anhydrous Diethyl ether or Dichloromethane
- Ice-cold distilled water
- Saturated Sodium bicarbonate (NaHCO_3) solution
- Anhydrous Sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 1-Pentadecanol-1- ^{13}C (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask in an ice bath.
- Slowly add PBr_3 (0.33-0.4 equivalents) dropwise to the stirring solution. The addition should be controlled to maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

- Carefully quench the reaction by slowly adding ice-cold water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with saturated NaHCO_3 solution and then with brine.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and remove the solvent by rotary evaporation.
- The resulting crude product can be purified by vacuum distillation.

Method 3: Appel Reaction

The Appel reaction provides a mild method for the conversion of alcohols to alkyl halides using triphenylphosphine and a halogen source.

Materials:

- 1-Pentadecanol-1- ^{13}C
- Triphenylphosphine (PPh_3)
- Carbon tetrabromide (CBr_4)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Hexane

Procedure:

- To a solution of 1-Pentadecanol-1- ^{13}C (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at $0\text{ }^\circ\text{C}$, add a solution of carbon tetrabromide (1.2 equivalents) in dichloromethane dropwise.
- Allow the reaction mixture to stir at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting alcohol is consumed.
- Concentrate the reaction mixture under reduced pressure.

- Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
- Filter the mixture and wash the solid with cold hexane.
- Combine the filtrates and concentrate to obtain the crude 1-Bromopentadecane-1-¹³C.
- Purify the product by column chromatography on silica gel using a hexane-based eluent.

Analytical Characterization

The successful synthesis and purity of 1-Bromopentadecane-1-¹³C must be confirmed through various analytical techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR is the primary method to confirm the position and enrichment of the isotopic label. The spectrum will show a significantly enhanced signal for the carbon at the C1 position. The chemical shift of the ¹³C-labeled carbon will be in the typical range for a carbon attached to a bromine atom (approximately 30-40 ppm).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

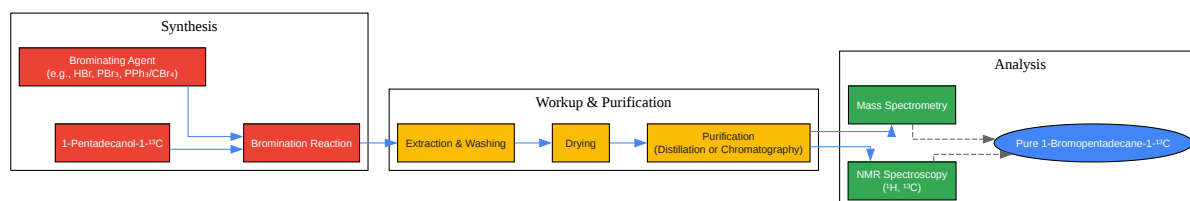
¹H NMR can be used to confirm the overall structure of the molecule. The protons on the ¹³C-labeled carbon will exhibit coupling to the ¹³C nucleus (¹J_{CH}), resulting in a characteristic splitting pattern that is absent in the unlabeled compound.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the labeled compound. The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled 1-bromopentadecane. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 1-Bromopentadecane-1- ^{13}C .



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Caption: General workflow for the synthesis and characterization of 1-Bromopentadecane-1- ^{13}C .

Applications in Research and Development

1-Bromopentadecane-1- ^{13}C is a versatile tool for researchers in several fields:

- **Metabolic Tracing:** The ^{13}C label allows for the tracking of the pentadecyl chain in biological systems to study lipid metabolism and fatty acid uptake.
- **Drug Development:** It can be used as a starting material for the synthesis of ^{13}C -labeled drug candidates, enabling detailed pharmacokinetic and pharmacodynamic studies.
- **Mechanistic Studies:** In organic chemistry, it can be employed to elucidate reaction mechanisms involving long-chain alkyl groups. 1-Bromopentadecane has been used as a reagent in the synthesis of bioactive components of marine sponges.^[4]
- **Material Science:** Incorporation of 1-bromopentadecane into mixed monolayers has been investigated at the air-water interface.^[4]

Safety and Handling

1-Bromopentadecane should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of 1-Bromopentadecane-1-¹³C for scientific professionals. The detailed protocols and characterization methods outlined herein are intended to facilitate its synthesis and application in advanced research and development projects.

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